molecular formula C18H17NO2 B6116291 N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B6116291
M. Wt: 279.3 g/mol
InChI Key: OBGXRUUWSUMLKA-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features both benzofuran and chromenamine structures. Benzofuran is a heterocyclic compound known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The chromenamine structure adds further complexity and potential for biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a free radical cyclization cascade . This method is advantageous due to its high yield and fewer side reactions. The chromenamine part can be synthesized separately and then coupled with the benzofuran moiety under specific reaction conditions, such as the presence of a base like sodium carbonate in N-methyl pyrrolidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The chromenamine structure may further enhance these interactions, making the compound more effective in its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is unique due to the combination of benzofuran and chromenamine structures, which may result in synergistic effects and enhanced biological activities. This makes it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-7-17-13(5-1)9-15(12-20-17)19-11-16-10-14-6-2-4-8-18(14)21-16/h1-8,10,15,19H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGXRUUWSUMLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NCC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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